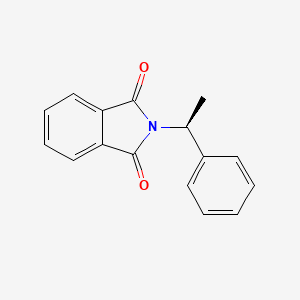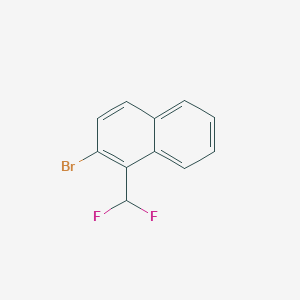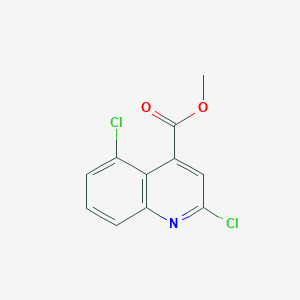
N-(3,4-dimethylphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(3,4-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 3,4-dimethylaniline with quinazoline derivatives under specific conditions . One common method includes the use of a condensation reaction where 3,4-dimethylaniline is reacted with 4-chloroquinazoline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
N-(3,4-dimethylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparación Con Compuestos Similares
N-(3,4-dimethylphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
N-(3-chloro-4-fluorophenyl)quinazolin-4-amine: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity and chemical reactivity.
N-(3,4-dimethoxyphenyl)quinazolin-4-amine: The presence of methoxy groups instead of methyl groups can significantly alter the compound’s properties and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties .
Propiedades
Número CAS |
88404-43-7 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-11-7-8-13(9-12(11)2)19-16-14-5-3-4-6-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
Clave InChI |
GVGAUWFTYHKZDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)

![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)

